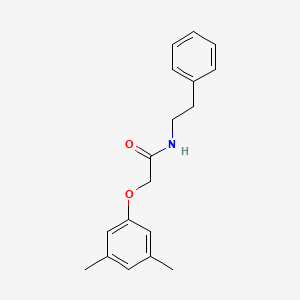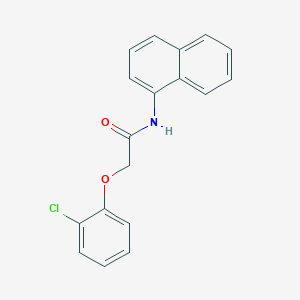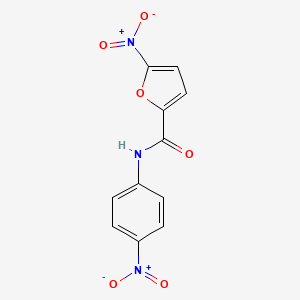![molecular formula C14H9Cl2N3O4 B15042671 N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide](/img/structure/B15042671.png)
N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes two aromatic rings, one of which is substituted with chloro and hydroxy groups, while the other is substituted with a nitro group.
Preparation Methods
The synthesis of N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide typically involves a condensation reaction between 3,5-dichlorosalicylaldehyde and 2-nitrobenzohydrazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the resulting product is then purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group can be achieved using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups in the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Scientific Research Applications
N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use as an enzyme inhibitor and in drug development.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which may inhibit the activity of certain enzymes. The presence of the nitro group allows for redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular effects .
Comparison with Similar Compounds
N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide can be compared with other hydrazone derivatives, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 4-bromo-N’-[(3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity
Properties
Molecular Formula |
C14H9Cl2N3O4 |
|---|---|
Molecular Weight |
354.1 g/mol |
IUPAC Name |
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C14H9Cl2N3O4/c15-9-5-8(13(20)11(16)6-9)7-17-18-14(21)10-3-1-2-4-12(10)19(22)23/h1-7,20H,(H,18,21)/b17-7+ |
InChI Key |
AOHRPTVZGQDJDQ-REZTVBANSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl}(4-nitrophenyl)methanone](/img/structure/B15042597.png)
![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B15042598.png)
![5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15042608.png)
![Butyl 3-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B15042614.png)


![5-bromo-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-3-carbohydrazide](/img/structure/B15042626.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-{2-hydroxy-5-[(E)-phenyldiazenyl]benzylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B15042632.png)


![N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-3,5-dichloroaniline](/img/structure/B15042661.png)
![N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B15042667.png)

